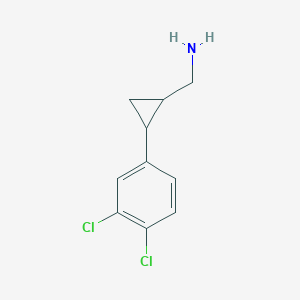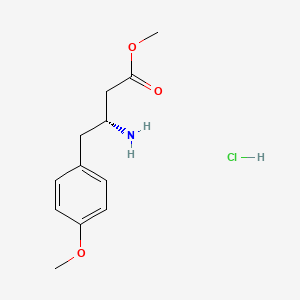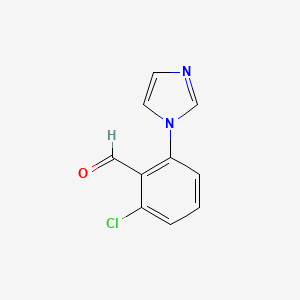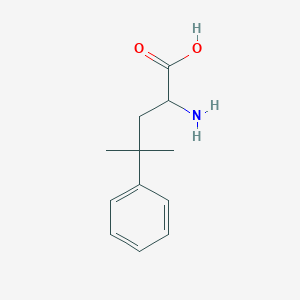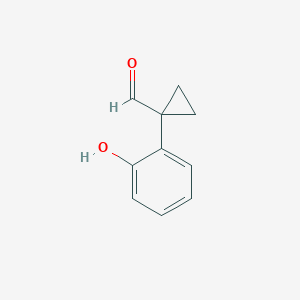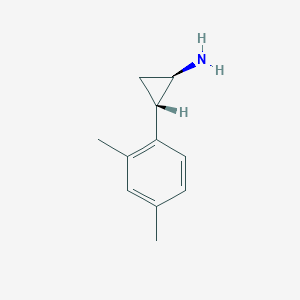
3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a chemical compound with the molecular formula C8H15N3O It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate aminopropanol derivative. One common method includes the nucleophilic substitution reaction where the pyrazole ring is functionalized with an amino group, followed by the addition of the propanol moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The pyrazole ring can also participate in π-π interactions, further influencing its biological activity.
類似化合物との比較
Similar Compounds
3-aminopropan-1-ol: A simpler analog with similar functional groups but lacking the pyrazole ring.
3-dimethylamino-1-propanol: Contains a dimethylamino group instead of the pyrazole ring.
Uniqueness
3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions that are not possible with simpler analogs, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
3-amino-3-(1,3-dimethylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-7(5-11(2)10-6)8(9)3-4-12/h5,8,12H,3-4,9H2,1-2H3 |
InChIキー |
UGYWXQBPFDGWTC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C(CCO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


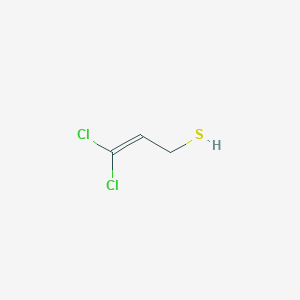
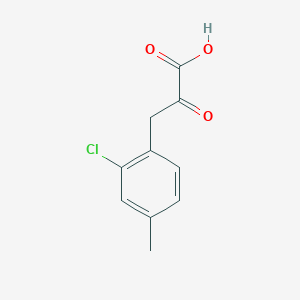
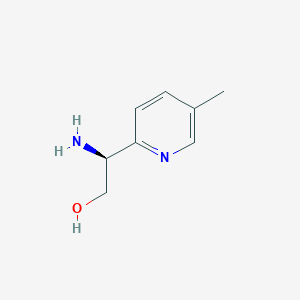
![6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one](/img/structure/B13615724.png)
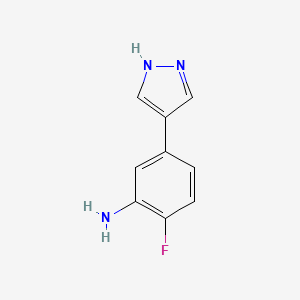
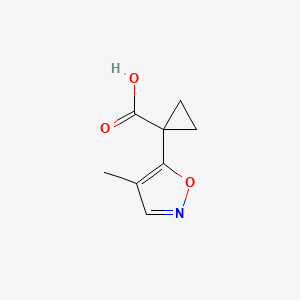
![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)
